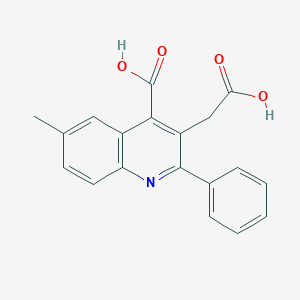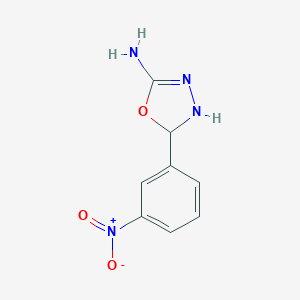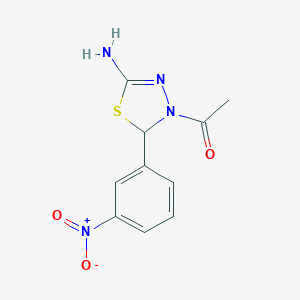![molecular formula C26H27NO5 B340539 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate](/img/structure/B340539.png)
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 2-(2,5-dimethylphenyl)-2-oxoethyl group: This step involves the reaction of 2,5-dimethylphenyl with an appropriate oxoethylating agent under controlled conditions.
Synthesis of the 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate group: This step involves the preparation of the benzoate derivative through esterification or amidation reactions.
Coupling of the two groups: The final step involves coupling the two synthesized groups under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as catalytic processes and continuous flow reactors.
Análisis De Reacciones Químicas
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound could be investigated for potential pharmacological properties, including anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar compounds to [2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate include other benzoate derivatives and compounds with similar aromatic and aliphatic structures. These compounds may share some chemical properties but differ in their specific reactivity and applications. Examples of similar compounds include:
- 2-(2,5-dimethylphenyl)-2-oxoethyl benzoate
- 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
- 2,5-dimethylphenyl benzoate
Propiedades
Fórmula molecular |
C26H27NO5 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C26H27NO5/c1-15-4-6-17(3)21(12-15)23(28)14-32-26(31)18-7-9-19(10-8-18)27-24(29)20-11-5-16(2)13-22(20)25(27)30/h4,6-10,12,16,20,22H,5,11,13-14H2,1-3H3 |
Clave InChI |
GZRIXSLKERGLNO-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C |
SMILES canónico |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=C(C=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[4-(2,4-Dichlorophenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B340466.png)
![1-[4-(2,4-Dichlorophenoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B340467.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B340468.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B340470.png)
![4-[4-(2-Isopropyl-5-methylphenoxy)anilino]-4-oxobutanoic acid](/img/structure/B340472.png)
![4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B340476.png)
![N-(5-{2-[(2,5-dichlorophenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B340480.png)
![4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B340482.png)
![N-(5-{2-[(2,5-dichlorophenyl)sulfanyl]ethyl}-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B340484.png)
